molecular formula C20H16N4O3S B2813550 6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 478247-54-0

6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2813550
CAS RN: 478247-54-0
M. Wt: 392.43
InChI Key: QUIQIEOUSVHMPB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound that incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . It is part of a series of compounds that have been synthesized and evaluated for their antioxidant activity . Two of the tested compounds in this series showed antioxidant activity nearly equal to that of ascorbic acid .


Synthesis Analysis

The synthesis of this compound involves the use of 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as the key intermediate . This intermediate is used for the synthesis of polyfunctionally substituted heterocycles, such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene .


Chemical Reactions Analysis

The compound is part of a series of compounds that were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Disubstituted Pyrazolopyrimidines : Research by Li et al. (2012) outlines the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, which share a common structural motif with the chemical . These compounds were synthesized starting from 2-hydroxyacetophenone, leading to intermediate products that underwent cyclocondensation with various amines. The synthesized compounds were characterized by their IR, NMR, and mass spectra, indicating the diverse synthetic routes available for pyrazolopyrimidine derivatives and their potential for further functionalization (Li et al., 2012).

  • Anticancer Properties : A study by Rahmouni et al. (2016) focused on the synthesis of novel pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents. This research underscores the therapeutic potential of pyrazolopyrimidine derivatives in treating cancer and inflammation-related diseases. The structure-activity relationship (SAR) analysis further elaborates on the importance of specific substituents on the pyrazolopyrimidine core for enhanced biological activity (Rahmouni et al., 2016).

  • Anticonvulsant Activity : Severina et al. (2019) investigated the alkylation of pyrimidinone derivatives to synthesize compounds with potential anticonvulsant activity. Their research highlights the pharmacological potential of pyrimidinone derivatives, showing that structural modifications can lead to compounds with significant anticonvulsant properties. This study provides insight into the design of new therapeutic agents based on pyrazolopyrimidine derivatives for treating epilepsy (Severina et al., 2019).

Future Directions

The compound is part of a series of compounds that were synthesized as part of an ongoing program aimed at finding new structural leads with potential chemotherapeutic activities . The combination of the pyrazolo[3,4-d]-pyrimidin-4-one moiety with other ring systems was suggested as a means of discovering a new lead structure that would have significant antioxidant activity .

Biochemical Analysis

Biochemical Properties

The compound 6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is involved in a variety of biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context, but they generally involve the formation of non-covalent bonds such as hydrogen bonds and van der Waals interactions .

Cellular Effects

In cellular contexts, this compound has been found to influence various types of cells and cellular processes . It can impact cell function by influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to these molecules, inhibiting or activating enzymes, and causing changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-27-15-9-7-13(8-10-15)17(25)12-28-20-22-18-16(19(26)23-20)11-21-24(18)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIQIEOUSVHMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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